N-(4-bromo-2,6-dimethylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-8-13(16)9-11(2)14(10)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIXCKJQVPYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogs
- Steric and Electronic Effects :
- The bromine atom in the target compound increases molecular weight and polarizability compared to methyl or methoxy-substituted analogs (e.g., N-(2,6-dimethylphenyl)-4-methylbenzamide) .
- Ethyl groups in 4-bromo-N-(2,6-diethylphenyl)benzamide enhance hydrophobicity and steric hindrance compared to methyl substituents, reflected in its higher predicted boiling point (361°C vs. unreported values for methyl analogs) .
Crystallographic and Structural Insights
- Crystal Packing :
- In N-(2,6-dimethylphenyl)-4-methylbenzamide, the amide group is nearly coplanar with the benzoyl ring (dihedral angle: 3.5°), while the aromatic rings form a 78.8° angle . Bromine’s larger van der Waals radius in the target compound may increase interplanar angles, affecting solubility and crystal stability.
- Hydrogen-bonded chains in analogs (e.g., N–H···O interactions) suggest similar packing motifs, but bromine’s electronegativity may alter hydrogen-bonding networks .
ADMET and Toxicity Considerations
Absorption and Distribution :
- LY201116 shows 94% gastrointestinal absorption, but bromine’s steric effects in the target compound may reduce permeability compared to smaller substituents (e.g., -NH₂ or -CH₃) .
- Predicted logP values for brominated benzamides (e.g., 1.328 density in 4-bromo-N-(2,6-diethylphenyl)benzamide) indicate moderate lipophilicity, favoring blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromo-2,6-dimethylphenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling between 4-bromo-2,6-dimethylaniline and benzoyl chloride under Schotten-Baumann conditions (aqueous base with a phase-transfer catalyst). Alternative routes include using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF. Optimization involves monitoring reaction progress via TLC or HPLC and purifying the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. What spectroscopic and analytical techniques are optimal for characterizing This compound?
- Methodology :
- NMR Spectroscopy : and NMR to confirm substitution patterns and aromatic proton environments. The bromine atom induces distinct deshielding effects on adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (, MW = 316.18 g/mol).
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., resolving rotational disorder in the benzamide moiety) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in This compound, such as rotational isomerism?
- Methodology : Collect high-resolution diffraction data (e.g., synchrotron sources for < 1.0 Å resolution). Use SHELXL to refine anisotropic displacement parameters and model disorder. Compare torsion angles with related structures (e.g., N-(4-cyanophenyl)-2,6-difluorobenzamide in ) to identify preferred conformations .
Q. What strategies mitigate discrepancies in reported biological activity data for benzamide derivatives like This compound?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK-293 for HDAC inhibition studies) and control for solvent effects (e.g., DMSO concentration) .
- Structural Analog Analysis : Compare substituent effects (e.g., bromine vs. chlorine in ) to isolate electronic vs. steric contributions to activity .
- Stability Studies : Monitor compound degradation under assay conditions via LC-MS to rule out false negatives .
Q. How can computational modeling guide the design of This compound derivatives with enhanced pharmacological properties?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding interactions (e.g., with HDAC active sites, as in ).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability for derivatives with modified substituents (e.g., replacing bromine with trifluoromethyl for improved lipophilicity) .
Q. What experimental approaches validate the role of the bromine substituent in modulating the compound’s reactivity or bioactivity?
- Methodology :
- Halogen-Scanning Studies : Synthesize analogs (e.g., chloro, iodo) and compare their kinetic parameters in Suzuki-Miyaura cross-coupling reactions.
- Biological Profiling : Test brominated vs. non-brominated analogs in enzyme inhibition assays (e.g., HDACs, cytochrome P450 isoforms) to isolate halogen-specific effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of This compound in polar vs. non-polar solvents?
- Methodology :
- Solubility Screening : Use standardized protocols (e.g., shake-flask method at 25°C) across solvents (e.g., DMSO, ethanol, hexane).
- Crystal Packing Analysis : Correlate solubility with intermolecular interactions (e.g., π-π stacking observed in X-ray structures from ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
